N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine
Description
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is an organic compound that belongs to the class of phenylmethylamines It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a phenyl group attached to a methanamine moiety
Properties
IUPAC Name |
N-methyl-1-(4-thiophen-3-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12/h2-7,9,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNZKCIOXSBOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594584 | |
| Record name | N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-17-7 | |
| Record name | N-Methyl-4-(3-thienyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(thiophen-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with phenylmethylamine under specific conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine and the thiophene component of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine can be oxidized using various oxidizing agents.
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Amine Oxidation: The nitrogen atom in the methylamine group can be oxidized to form N-oxides. Stronger oxidizing agents may lead to N-dealkylation or other oxidative degradation products.
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Thiophene Oxidation: Thiophenes can undergo oxidation at the sulfur atom to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
| Reagent | Expected Product(s) | Conditions |
|---|---|---|
| Potassium permanganate | Amine N-oxides, thiophene sulfoxide/sulfone | Acidic or neutral medium |
| Hydrogen peroxide | Amine N-oxides, thiophene sulfoxide/sulfone | Mild conditions, controlled pH |
| Chromium trioxide | Amine oxidation products, thiophene oxidation products | Acidic conditions |
Reduction Reactions
The aromatic rings in this compound can be reduced using catalytic hydrogenation.
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Aromatic Ring Hydrogenation: The phenyl and thiophene rings can be hydrogenated to form cyclohexane and tetrahydrothiophene derivatives, respectively. The reaction requires high pressure and a suitable catalyst.
| Reagent | Expected Product(s) | Conditions |
|---|---|---|
| Hydrogen gas with Palladium catalyst | Hydrogenated phenyl ring, hydrogenated thiophene ring | High pressure, elevated temperature |
| Lithium aluminum hydride (LAH) | Reduction of any potential carbonyl groups; not specific to ring systems | Aprotic solvents, low temperature |
| Sodium borohydride | Reduction of imines or activated double bonds | Alcoholic solvents |
Substitution Reactions
The amine group and the aromatic rings of this compound can undergo various substitution reactions.
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Electrophilic Aromatic Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions, with the position of substitution being influenced by the directing effects of the existing substituents.
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N-Alkylation/Acylation: The nitrogen atom of the amine can be alkylated or acylated to form more complex tertiary amines or amides.
| Reaction Type | Reagent(s) | Expected Product(s) | Conditions |
|---|---|---|---|
| Electrophilic Substitution | Halogens, Nitrating agents, Sulfonating agents | Halogenated, nitrated, or sulfonated products on the aromatic rings | Appropriate electrophile and Lewis acid catalyst (if necessary) |
| N-Alkylation | Alkyl halides | Quaternary ammonium salts or further alkylated tertiary amines | Base to neutralize acid formed during the reaction |
| Acylation | Acyl halides, anhydrides | Amides | Base to neutralize acid formed during the reaction |
Tandem Reactions
This compound can be synthesized via tandem reactions involving various components, such as aldehydes and amines . These tandem processes often require specific catalysts and conditions to ensure the formation of the desired tertiary amine product .
Scientific Research Applications
Pharmacological Applications
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Leukotriene A-4 Hydrolase Inhibition
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine has been identified as an inhibitor of leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound may reduce the synthesis of pro-inflammatory mediators, thus offering potential therapeutic benefits in conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis . -
Anticancer Activity
Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The presence of the thiophene moiety is thought to contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . -
Neuroprotective Effects
Some research indicates that compounds similar to this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where inflammation plays a critical role .
In Vitro Studies on Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound and its derivatives inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Inhibition of Inflammatory Pathways
Research published in pharmacological journals highlighted the compound's ability to inhibit LTA4H effectively. This inhibition was associated with reduced levels of leukotrienes, which are known to exacerbate inflammatory conditions .
Neuroprotection in Animal Models
In animal models of neurodegeneration, compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress and inflammation-induced damage. These findings suggest potential applications in developing treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The thiophene and phenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-thiophenemethanamine: Contains a thiophene ring and a methanamine moiety.
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Similar structure with a pyridine ring attached to the thiophene.
Uniqueness
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is unique due to the specific arrangement of the thiophene and phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-Methyl-1-(4-(thiophen-3-yl)phenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article consolidates various research findings, synthesizing data on its biological mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound is characterized by a thiophene ring linked to a phenyl group, with a methylamine substituent. The presence of the thiophene moiety is significant as it often enhances the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating neurotransmitter levels and influencing cellular signaling pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, impacting synaptic transmission and neuronal excitability .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCT-116 (Colon) | 7.1 ± 0.07 | Potent cytotoxicity |
| MDA-MB-231 (Breast) | 10.5 ± 0.07 | Moderate cytotoxicity |
| U-87 (Glioblastoma) | 11.9 ± 0.05 | Selective cytotoxicity |
The compound's mechanism involves inducing cell cycle arrest at the S and G2/M phases, leading to apoptosis in cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its effects on neurotransmission:
- Glycine Transport Inhibition : It has been reported to inhibit glycine transporters, which may enhance glycine-mediated neurotransmission, offering potential therapeutic benefits in disorders like schizophrenia .
Case Studies
A notable study evaluated the compound's activity against a panel of human tumor cell lines, revealing selective cytotoxicity towards HCT-116 cells. The study highlighted the compound's ability to induce apoptosis through caspase activation and mitochondrial dysfunction .
Another investigation focused on the compound's neuroprotective effects in animal models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve cognitive functions, suggesting a dual role in both cancer treatment and neuroprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
